3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine is a compound that belongs to the imidazo[1,5-a]pyridine class, which is known for its diverse biological activities and applications in pharmaceuticals and agrochemicals. This compound features a unique structure that combines an imidazo[1,5-a]pyridine core with a butoxyphenyl substituent, enhancing its potential for various chemical reactions and biological interactions.
The compound can be synthesized using various methods, primarily involving cyclocondensation and oxidative cyclization techniques. The imidazo[1,5-a]pyridine framework is prevalent in numerous bioactive molecules, making it a significant target for synthetic chemists.
3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine is classified as a heterocyclic aromatic compound. Its structure includes a pyridine ring fused with an imidazole ring, which contributes to its chemical reactivity and biological properties.
The synthesis of 3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine can be achieved through several methodologies:
A typical synthesis might involve the use of a catalyst such as concentrated hydrochloric acid in an ethanol solution. For instance, a reaction could be set up using 2-benzoylpyridine and 4-(aminomethyl)benzoic acid under reflux conditions to yield the desired product. The reaction conditions often include temperature control and careful monitoring of reactant ratios to optimize yield and purity.
The compound's molecular formula is , with a molecular weight of approximately 296.38 g/mol. The melting point typically ranges around 186–187 °C, indicating solid-state stability.
3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine can participate in various chemical reactions:
For example, when treated with strong bases or electrophiles, the compound may yield derivatives that possess enhanced biological activity or improved solubility profiles.
The mechanism of action for compounds like 3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit activity against various targets including HIV protease and may function as cardiotonic agents or anti-tumor agents. The precise mechanism often involves binding to active sites on proteins, altering their activity or stability.
3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine has several potential applications:
The imidazo[1,5-a]pyridine core is predominantly constructed through cyclocondensation between α-haloketones and 2-aminopyridines. For 3-(4-butoxyphenyl)-1-phenyl derivatives, optimized solvent-free conditions (60°C, 20 min) enable nucleophilic substitution at the pyridine nitrogen, followed by spontaneous cyclodehydration, achieving yields >90% [2]. This method circumvents traditional catalysts or solvents, aligning with green chemistry principles. Alternatively, Cu(II)-catalyzed oxidative cyclization leverages pyridinyl ketones and benzylamines under aerobic conditions. Here, tert-butyl hydroperoxide (TBHP) acts as a terminal oxidant, driving dehydrogenation to form the imidazo[1,5-a]pyridine scaffold with 78–92% efficiency [1] [8]. A critical advancement involves iodine-mediated cyclization of 2-phenoxyacetophenones with 2-aminopyridines, which directly incorporates the butoxyphenyl moiety via lignin-model substrates [7].
Table 1: Solvent Screening for Imidazo[1,5-a]pyridine Cyclocondensation
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
None (neat) | 60 | 0.33 | 91 |
Ethanol | RT | 12 | 84 |
Acetonitrile | RT | 12 | 80 |
Water | RT | 12 | 78 |
Toluene | RT | 12 | 65 |
Cationic iridium(III) complexes bearing imidazo[1,5-a]pyridine-based ligands (e.g., [Ir(CF₃ip)₂(paip)]PF₆) exhibit exceptional photocatalytic activity for C(sp³)–H functionalization. Under visible light (450 nm), these catalysts generate α-amino radicals from N,N-dimethylanilines, which undergo regioselective addition to maleimides or analogous electrophiles [3]. This strategy enables the installation of butoxyphenyl-adjacent pharmacophores via radical-polar crossover mechanisms. Key to success is the ligand architecture: electron-withdrawing groups (e.g., -CF₃) on cyclometalating C^N ligands stabilize Ir(IV) intermediates, enhancing photoredox cycling. For 3-aryl imidazo[1,5-a]pyridines, yields reach 89% with catalyst loadings as low as 2 mol% [3].
Formaldehyde-mediated bis-arylation provides a sustainable route to methylene-bridged dimers. Using 37% aqueous formaldehyde as both solvent and reagent, 3-(4-butoxyphenyl)imidazo[1,5-a]pyridine undergoes electrophilic C1-insertion at C1, yielding bis(3-(4-butoxyphenyl)imidazo[1,5-a]pyridin-1-yl)methane in 97% yield at RT [4]. The reaction proceeds via carbocation capture without metals or additives. For arylmethane diversification, aromatic aldehydes (e.g., 4-nitrobenzaldehyde) react with imidazo[1,5-a]pyridines under aerobic conditions, forming diaryl methanes with 75–88% efficiency [4]. This approach tolerates electron-rich butoxyphenyl groups due to their low nucleophilicity at C3.
Bismuth(III) triflate/p-TsOH co-catalysis significantly optimizes Ritter-type reactions. Screening identified 1,2-dichloroethane (DCE)/acetonitrile (15 equiv) as ideal for N-acyliminium ion formation from pyridinylmethanols and nitriles. Bi(OTf)₃ (5 mol%) with p-TsOH·H₂O (7.5 equiv) at 150°C delivers 97% yield, versus 42% without p-TsOH [5]. Solvent polarity critically influences cyclization: nonpolar solvents (toluene, n-hexane) depress yields to <65%, while polar aprotic solvents (MeCN) enhance cation solvation. For Cu-catalyzed oxidative amination, combinatorial solvent systems like dichlorobenzene/dichloroethane (1:1) prove essential, achieving quantitative yields under metal-free conditions [1] [2].
Table 2: Optimization of Ritter-Type Cyclization for 3-Arylimidazo[1,5-a]pyridines
Bi(OTf)₃ (mol%) | p-TsOH·H₂O (equiv) | MeCN (equiv) | Solvent Ratio (DCE:MeCN) | Yield (%) |
---|---|---|---|---|
5 | 5.0 | - | 1:1 | 42 |
5 | 5.0 | - | 0:1 (neat MeCN) | 76 |
5 | 5.0 | 15.0 | - | 86 |
5 | 7.5 | 15.0 | - | 97 |
Halogenation at C1 enables cross-coupling diversification. N-chlorosuccinimide (NCS) selectively iodinates 3-(4-butoxyphenyl)imidazo[1,5-a]pyridine at C1, yielding 1-iodo-3-(4-butoxyphenyl)imidazo[1,5-a]pyridine (92%), a Suzuki coupling precursor [8]. Electrophilic amination employs N-phenyl-α-bromoacetamides with aminopyridines, furnishing 3-amino-substituted derivatives for COX-2 inhibitors [6]. Conversely, nucleophilic aromatic substitution (SNAr) activates C3-halo derivatives toward alkoxides. For example, 3-bromo-1-phenylimidazo[1,5-a]pyridine reacts with sodium butoxide to install the butoxyphenyl group, though yields are moderate (54–64%) due to steric hindrance [5] [8].
Table 3: Electrophilic Substitution Reactions at Imidazo[1,5-a]pyridine C1/C3
Electrophile | Position | Product | Yield (%) |
---|---|---|---|
NIS/AcOH | C1 | 1-Iodo-3-(4-butoxyphenyl)imidazo[1,5-a]pyridine | 92 |
NCS/DCM | C1 | 1-Chloro analogue | 85 |
α-Bromo-4-(methylsulfonyl)acetophenone | C3 | 3-(Arylamino) derivative | 70–88 |
Table 4: Nucleophilic Modifications of Halogenated Intermediates
Nucleophile | Conditions | Product | Yield (%) |
---|---|---|---|
4-Butoxyphenol | K₂CO₃/DMF, 110°C | 3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine | 61 |
Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, toluene | 1,3-Diphenyl variant | 91 |
Sodium butoxide | DMSO, 100°C | 3-Butoxy derivative | 54 |
Comprehensive Compound List
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9